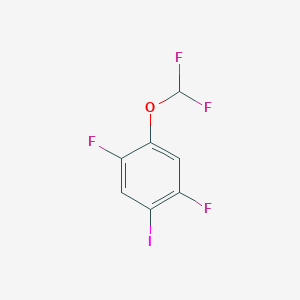

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene

Description

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 4, a difluoromethoxy group (-OCF₂) at position 2, and an iodine atom at position 4. Its molecular weight (calculated as ~290.0 g/mol) exceeds simpler iodinated benzenes like iodobenzene (204.01 g/mol, ), reflecting the additive effects of fluorine and the difluoromethoxy group.

Properties

Molecular Formula |

C7H3F4IO |

|---|---|

Molecular Weight |

306.00 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2,5-difluoro-4-iodobenzene |

InChI |

InChI=1S/C7H3F4IO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H |

InChI Key |

SNGYETUOKVWLBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Etherification and Difluoromethoxy Group Installation

A common approach to install the difluoromethoxy group involves the etherification of a hydroxy-substituted aromatic precursor with difluorocarbene or difluoromethylating agents. For example, 4-nitrophenol or related hydroxyarenes are reacted with chlorodifluoromethane (CF₂ClH) or similar reagents under alkaline conditions to form 4-(difluoromethoxy)nitrobenzene derivatives. This step typically uses sodium hydroxide to generate the phenolate ion, which then attacks the difluoromethylating agent to form the difluoromethoxy ether linkage.

Fluorination of the Aromatic Ring

Selective fluorination at the 1 and 4 positions can be achieved by starting from appropriately substituted fluoroarenes or by direct fluorination methods such as nucleophilic aromatic substitution or electrophilic fluorination, depending on the substrate and desired substitution pattern. The presence of electron-withdrawing groups like nitro or iodine can direct fluorination regioselectively.

Iodination at the 5-Position

Iodination is typically performed on the aromatic ring after the installation of the difluoromethoxy group and fluorines. The iodination can be achieved by electrophilic aromatic substitution using iodine sources such as iodine (I₂), iodinating agents like N-iodosuccinimide (NIS), or via metal-catalyzed coupling reactions starting from aryl halides.

One effective method involves the use of iodoform (CHI₃) as an iodine source in toluene, which has been successfully applied for the synthesis of CF₂I ethers, a related class of compounds, achieving yields around 27%. This method avoids the use of more expensive or less practical reagents such as iodotrichloromethane (ICCl₃).

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely employed to introduce iodine or other substituents onto aromatic rings. For example, 4-(difluoromethoxy)-1-fluorobenzene derivatives can be coupled with aryl iodides using Pd catalysts such as dichlorobis(triphenylphosphine)palladium(II) and copper iodide (CuI) to form substituted phenylacetylene intermediates, which can be further transformed.

Stepwise Preparation Method (Adapted and Integrated)

Optimization and Industrial Considerations

- The etherification step benefits from controlling pH and temperature to maximize phenolate formation and minimize side reactions.

- Reduction of nitro groups is often catalyzed by iron(III) chloride on activated charcoal with hydrazine, providing a cost-effective and environmentally friendly approach.

- Iodination using iodoform as an iodine source is preferred over iodotrichloromethane due to cost and availability.

- Palladium-catalyzed coupling reactions require optimization of catalyst loading, ligands, and solvents for maximal yield and purity.

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding fluorinated benzene derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of fluorinated benzene derivatives with reduced iodine content.

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-iodobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

A. Fluorine vs. Other Halogens

The fluorine atoms at positions 1 and 4 contribute strong electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution reactions to meta/para positions. In contrast, chlorine or bromine substituents (e.g., 1,4-dichloro-2-iodobenzene, listed in ) exhibit weaker electronegativity, leading to reduced ring stabilization and differing reactivity patterns.

B. Difluoromethoxy (-OCF₂) vs. Methoxy (-OCH₃) The difluoromethoxy group enhances electron withdrawal compared to methoxy due to the inductive effects of fluorine.

C. Iodine vs. Bromine/Nitro Groups The iodine atom at position 5 provides polarizability and steric bulk, influencing intermolecular interactions. Nitro groups (e.g., 6-nitrobenzo[d][1,3]dioxol-5-yl, ) introduce strong electron withdrawal but lack the heavy atom characteristics of iodine, which may affect crystallization or binding affinity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- The iodine and fluorine substituents in the target compound likely increase its melting point compared to iodobenzene but reduce solubility relative to methoxy-containing analogs.

- Brominated derivatives (e.g., ) exhibit higher melting points due to crystalline packing enhanced by bromine’s polarizability.

Biological Activity

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of fluorine and iodine atoms significantly influences its chemical reactivity and biological activity, making it a candidate for various pharmaceutical applications.

Chemical Structure

The chemical structure of 1,4-Difluoro-2-difluoromethoxy-5-iodobenzene can be represented as follows:

This compound contains two fluorine atoms, one iodine atom, and a difluoromethoxy group, contributing to its unique properties.

The biological activity of 1,4-Difluoro-2-difluoromethoxy-5-iodobenzene is primarily attributed to its ability to interact with various biological targets. The halogen substituents (fluorine and iodine) can enhance lipophilicity and alter the electronic properties of the molecule, facilitating interactions with proteins and enzymes.

Key Mechanisms:

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the halogens can activate the aromatic ring towards electrophilic attack.

- Halogen Bonding: The presence of halogens can engage in non-covalent interactions such as halogen bonding, which may enhance binding affinity to biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, halogenated benzenes have been shown to possess inhibitory effects against various bacterial strains. While specific data on 1,4-Difluoro-2-difluoromethoxy-5-iodobenzene is limited, it is reasonable to hypothesize that it may exhibit similar properties due to its structural analogies.

Anticancer Activity

Research into halogenated compounds has revealed potential anticancer properties. Compounds containing iodine have been noted for their ability to induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

-

Study on Iodinated Aromatics:

- A study demonstrated that iodinated aromatic compounds showed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis pathways.

-

Fluorinated Compounds in Drug Design:

- Research highlighted the role of fluorinated compounds in enhancing drug efficacy and bioavailability. The incorporation of fluorine atoms often leads to improved pharmacokinetic profiles.

Data Table: Biological Activity Comparison

Q & A

Q. What are the recommended synthetic pathways for 1,4-difluoro-2-difluoromethoxy-5-iodobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation and functionalization. For example:

Nucleophilic aromatic substitution : Introduce fluorine using KF or CsF under anhydrous conditions at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) .

Iodination : Employ iodinating agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) at 0–25°C .

Difluoromethoxy introduction : Use ClCF₂O− or BrCF₂O− reagents with copper catalysts in THF at reflux .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 eq of iodinating agents) to minimize side products. Purify via column chromatography (silica gel, hexane/EtOAc) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Use GC-MS or HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.

- Structural confirmation :

- ¹H/¹³C NMR : Compare peaks to analogous compounds (e.g., 1,3-dibromo-5-iodobenzene ). The difluoromethoxy group (CF₂O−) shows distinct ¹⁹F NMR signals at δ −55 to −60 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ expected for C₇H₃F₄IO: 338.92 g/mol) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazards : Classified under H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) based on structural analogs .

- PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation; employ activated carbon respirators if ventilation is inadequate .

- Spill management : Neutralize with dry sand or vermiculite, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of substituents (F, CF₂O, I) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Strong electron-withdrawing effect activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Iodine : Serves as a directing group for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C .

- CF₂O group : Enhances stability against hydrolysis compared to methoxy groups. Test stability under acidic/basic conditions via accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h) .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?

- Methodological Answer :

- Controlled experiments : Re-synthesize the compound using literature protocols and compare NMR/MS data.

- DFT calculations : Simulate ¹⁹F NMR shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) to validate experimental observations .

- Collaborative validation : Cross-reference with databases like PubChem or DSSTox, ensuring exclusion of unreliable sources (e.g., benchchem.com ) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation. Monitor via UV-vis spectroscopy (λmax 270–300 nm) over 30 days .

- Thermal stability : Conduct TGA analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds (>150°C typical for iodobenzenes) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.